(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 176589-29-0
VCID: VC2212737
InChI: InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
SMILES: CC(=O)SC1CC(N(C1)C)C(=O)O
Molecular Formula: C8H13NO3S
Molecular Weight: 203.26 g/mol

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid

CAS No.: 176589-29-0

Cat. No.: VC2212737

Molecular Formula: C8H13NO3S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

(2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid - 176589-29-0

Specification

CAS No. 176589-29-0
Molecular Formula C8H13NO3S
Molecular Weight 203.26 g/mol
IUPAC Name (2S,4S)-4-acetylsulfanyl-1-methylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
Standard InChI Key DXAKTIULHQSJER-BQBZGAKWSA-N
Isomeric SMILES CC(=O)S[C@H]1C[C@H](N(C1)C)C(=O)O
SMILES CC(=O)SC1CC(N(C1)C)C(=O)O
Canonical SMILES CC(=O)SC1CC(N(C1)C)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

The molecular structure of (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid is characterized by a five-membered pyrrolidine ring with three key substituents at specific positions. The compound displays distinct stereochemistry, with both chiral centers at positions 2 and 4 having the S configuration.

The key structural features include:

  • A pyrrolidine ring as the core structure, which is a saturated five-membered heterocycle containing one nitrogen atom.

  • A carboxylic acid group (-COOH) at position 2 of the ring, with S stereochemistry.

  • An acetylthio group (-S-C(=O)-CH3) at position 4 of the ring, also with S stereochemistry. This group consists of a sulfur atom bonded to an acetyl moiety.

  • A methyl group (-CH3) attached to the nitrogen atom at position 1, making it a tertiary amine.

This unique arrangement of functional groups around the pyrrolidine core contributes to the compound's distinctive chemical properties and potential applications in research settings. The specific stereochemistry at positions 2 and 4 (both S configuration) is particularly noteworthy, as it differentiates this compound from its diastereomers and influences its spatial arrangement and potential interactions with other molecules.

Identification and Characterization

Chemical Identifiers

For accurate identification and reference purposes, (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid is associated with several standardized chemical identifiers. These identifiers are crucial for researchers to ensure they are working with the correct compound and to facilitate information retrieval from chemical databases.

The primary identifiers for this compound include:

Identifier TypeValue
CAS Number176589-29-0
VCIDVC2212737
Molecular FormulaC8H13NO3S
Molecular Weight203.26 g/mol
IUPAC Name(2S,4S)-4-acetylsulfanyl-1-methylpyrrolidine-2-carboxylic acid
PubChem Compound ID10921603
Standard InChIInChI=1S/C8H13NO3S/c1-5(10)13-6-3-7(8(11)12)9(2)4-6/h6-7H,3-4H2,1-2H3,(H,11,12)/t6-,7-/m0/s1
Standard InChIKeyDXAKTIULHQSJER-BQBZGAKWSA-N
Isomeric SMILESCC(=O)S[C@H]1CC@HC(=O)O

Related Compounds

Understanding the relationship between (2S,4S)-4-(acetylthio)-1-methylpyrrolidine-2-carboxylic acid and structurally similar compounds can provide valuable context for researchers. Several related compounds appear in the scientific literature, each with its own specific modifications to the basic pyrrolidine structure:

  • (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid (CAS: 6734-41-4): Also known as (4S)-4-Methyl-L-proline, this compound shares the same stereochemistry and basic structure but lacks the acetylthio group at position 4, having a methyl group instead .

  • (2S,4S)-4-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 201481-62-1): The hydrochloride salt form of 4-Methyl-L-proline, which maintains the same stereochemistry but exists as a salt rather than a free acid .

  • (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid: This compound features a different substituent at position 4 (methoxymethyl rather than acetylthio) and has the nitrogen protected with a tert-butoxycarbonyl (Boc) group rather than methylated .

  • (2S,4R)-Methyl 4-hydroxy-1-methylpyrrolidine-2-carboxylate (CAS: 13135-69-8): This compound has a different stereochemistry at position 4 (R instead of S), a hydroxy group instead of acetylthio at position 4, and exists as a methyl ester rather than a free acid .

These related compounds share the pyrrolidine core structure but differ in their specific substituents and stereochemistry. Understanding these structural relationships can help researchers select the most appropriate compound for their specific research needs and provide insights into how structural modifications might affect chemical and biological properties.

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